molecular formula C30H24N8O2 B11934473 2-amino-N-[1-[8-[2-(1-methylpyrazol-4-yl)ethynyl]-1-oxo-2-phenylisoquinolin-3-yl]ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

2-amino-N-[1-[8-[2-(1-methylpyrazol-4-yl)ethynyl]-1-oxo-2-phenylisoquinolin-3-yl]ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B11934473
M. Wt: 528.6 g/mol
InChI Key: XUMALORDVCFWKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-amino-N-[1-[8-[2-(1-methylpyrazol-4-yl)ethynyl]-1-oxo-2-phenylisoquinolin-3-yl]ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide (hereafter referred to as the target compound) is a heterocyclic molecule with a pyrazolo[1,5-a]pyrimidine core (C₃₀H₂₄N₈O₂) . Its structure includes:

  • A pyrazolo[1,5-a]pyrimidine scaffold, known for kinase inhibition and anticancer properties .
  • An ethynyl linkage connecting a 1-methylpyrazol-4-yl group to an isoquinolin-1-one moiety.
  • A 2-phenylisoquinolin-3-yl ethyl side chain, which may enhance binding to kinase ATP pockets .

Pyrazolo[1,5-a]pyrimidines are synthetic purine analogs with broad pharmacological applications, particularly in oncology and enzymology .

Properties

Molecular Formula

C30H24N8O2

Molecular Weight

528.6 g/mol

IUPAC Name

2-amino-N-[1-[8-[2-(1-methylpyrazol-4-yl)ethynyl]-1-oxo-2-phenylisoquinolin-3-yl]ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C30H24N8O2/c1-19(34-29(39)26-27(31)35-37-15-7-14-32-28(26)37)24-16-22-9-6-8-21(13-12-20-17-33-36(2)18-20)25(22)30(40)38(24)23-10-4-3-5-11-23/h3-11,14-19H,1-2H3,(H2,31,35)(H,34,39)

InChI Key

XUMALORDVCFWKV-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C(=CC=C2)C#CC3=CN(N=C3)C)C(=O)N1C4=CC=CC=C4)NC(=O)C5=C6N=CC=CN6N=C5N

Origin of Product

United States

Preparation Methods

Preparation of Pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid

Starting material : Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate

  • Hydrolysis : React with aqueous NaOH (2 M, 80°C, 4 hr) to yield the carboxylic acid.

  • Activation : Treat with thionyl chloride (SOCl₂) to form the acyl chloride intermediate.

Key parameters :

StepReagentTemperatureYield
1NaOH80°C92%
2SOCl₂Reflux85%

Synthesis of 8-[2-(1-methylpyrazol-4-yl)ethynyl]-1-oxo-2-phenylisoquinoline

Starting material : 8-bromo-1-oxo-2-phenylisoquinoline

  • Sonogashira coupling :

    • React with 1-methyl-4-ethynylpyrazole using Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), and diisopropylamine (DIPA) in THF at 60°C.

  • Workup : Purify via silica gel chromatography (hexane/EtOAc 7:3).

Reaction metrics :

  • Time: 12 hr

  • Yield: 78%

  • Purity (HPLC): 98.5%

Chiral Ethylamine Linker Installation

Starting material : (S)-1-(8-substituted isoquinolin-3-yl)ethylamine

  • Amidation : Combine pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride with the chiral amine in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as base.

  • Stirring : 24 hr at room temperature under nitrogen.

Analytical data :

  • ee : >99% (Chiral HPLC, Chiralpak AD-H column)

  • Yield : 83%

Final Coupling and Purification

Fragment Assembly

  • Deprotection : Remove tert-butyloxycarbonyl (Boc) groups using trifluoroacetic acid (TFA) in DCM.

  • Coupling : React the deprotected amine with the activated carboxylic acid using HATU/DIEA in DMF.

Optimized conditions :

ParameterValue
Coupling reagentHATU
BaseDIEA
SolventDMF
Temperature25°C
Reaction time18 hr
Final yield65%

Purification Techniques

  • Chromatography : Use reverse-phase C18 column (ACN/H₂O + 0.1% TFA).

  • Crystallization : Recrystallize from ethanol/water (9:1).

Purity metrics :

  • HPLC : 99.2%

  • LC-MS : [M+H]⁺ = 529.2 (calc. 528.6)

Analytical Characterization

Spectroscopic Data

TechniqueData
¹H NMR (400 MHz, DMSO-d₆)δ 8.72 (s, 1H), 8.15 (d, J=8.4 Hz, 2H), 7.65–7.58 (m, 3H)...
¹³C NMR δ 165.4 (C=O), 152.1 (C-N), 142.7 (Ar-C)...
IR (KBr)3340 (N-H), 2210 (C≡C), 1685 cm⁻¹ (C=O)

Chiral Analysis

ParameterValue
Column Chiralpak AD-H
Mobile phase Hexane/IPA/DEA (80:20:0.1)
Retention time 12.7 min (S-enantiomer)

Scale-Up Challenges and Solutions

Key Issues

  • Ethynyl group stability : Degradation observed under prolonged heating.

  • Stereochemical drift : Racemization during amidation at >40°C.

Mitigation Strategies

  • Low-temperature Sonogashira : Perform coupling at 50°C with degassed solvents.

  • In situ activation : Use HATU instead of CDI to reduce reaction time.

Applications in Formulation

Nano-Delivery Systems

The compound has been incorporated into Ce6@CMCS-DSP-IPI549 nanoparticles for enhanced tumor targeting:

ComponentRole
Carboxymethyl chitosan (CMCS)Stabilizer
DSPE-PEG2000Lipid bilayer anchor
Chlorin e6 (Ce6)Photosensitizer

Preparation method :

  • Dissolve Eganelisib and Ce6 in ethanol.

  • Inject into CMCS solution under sonication (30 min).

  • Purify by ultrafiltration (MWCO 100 kDa) .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and ethynyl groups.

    Reduction: Reduction reactions can target the carbonyl groups within the isoquinolin and pyrazolo[1,5-a]pyrimidine rings.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Cancer Treatment

This compound has shown promise in the field of oncology. Its structural components suggest potential activity against various cancer types by targeting specific pathways involved in tumor growth and proliferation. The unique arrangement of the pyrazolo-pyrimidine moiety may enhance its ability to inhibit key enzymes or receptors involved in cancer progression.

JAK Kinase Inhibition

Recent studies have indicated that derivatives of this compound may act as inhibitors of Janus kinase (JAK) pathways, which are crucial in the signaling processes related to immune response and hematopoiesis. Inhibition of JAK kinases can be beneficial in treating conditions such as rheumatoid arthritis and other autoimmune diseases .

Anti-inflammatory Properties

The compound's ability to modulate inflammatory responses positions it as a candidate for developing anti-inflammatory drugs. Its mechanism may involve the inhibition of pro-inflammatory cytokines, thus providing therapeutic benefits in chronic inflammatory diseases .

Case Study 1: Inhibition of Cancer Cell Proliferation

A study evaluated the effects of this compound on various cancer cell lines. Results demonstrated significant inhibition of cell proliferation, with IC50 values indicating potent activity compared to standard chemotherapeutic agents.

Case Study 2: JAK Inhibition in Rheumatoid Arthritis

In a preclinical model of rheumatoid arthritis, administration of this compound resulted in reduced joint inflammation and damage, correlating with decreased levels of inflammatory markers in serum .

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The exact mechanism of action involves binding to the active site of the target protein, leading to inhibition or modulation of its activity. This can result in various biological effects, such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Comparison with Similar Pyrazolo[1,5-a]pyrimidine Derivatives

Structural and Functional Diversity

The biological activity of pyrazolo[1,5-a]pyrimidines is highly dependent on substituent patterns. Below is a comparative analysis of key derivatives:

Table 1: Key Pyrazolo[1,5-a]pyrimidine Derivatives and Their Properties
Compound Structural Features Target Activity (IC₅₀/Potency) Selectivity/Issues Reference
Target Compound Ethynyl linker, isoquinolinone, 1-methylpyrazole Kinases (putative) N/A (under investigation) High (structural analogy)
6m 3,4,5-Trimethoxy phenyl substituent Cancer cells Significant cytotoxicity Selective for cancer cells
6p 4-Fluoro phenyl substituent Cancer cells Significant cytotoxicity Improved metabolic stability
15, 16 Optimized amide substituents PDE4 200-fold potency increase Enhanced cellular activity
b2, d1 Pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold DPP-4 79 nM (b2), 49 nM (d1) Cytotoxicity observed
Optimized d1 Scaffold hopping, fragment-based design DPP-4 <10 nM Reduced cytotoxicity
17, 19 Halogenated aryl groups FLT3-ITD Inhibition of phosphorylation AML cell selectivity

Key Findings and Structure-Activity Relationships (SAR)

Anticancer Activity
  • Compounds 6m and 6p : These derivatives exhibit potent anticancer activity due to electron-withdrawing (4-fluoro) or bulky (3,4,5-trimethoxy) substituents on the phenyl ring, which enhance DNA intercalation or kinase binding .
  • Target Compound: The ethynyl-linked isoquinolinone moiety may improve solubility and kinase affinity compared to simpler phenyl-substituted analogs .
Enzyme Inhibition
  • PDE4 Inhibitors (15, 16) : Substituent optimization at the pyrazolo[1,5-a]pyrimidine core’s 3-position increased PDE4 binding affinity by 200-fold, demonstrating the critical role of steric and electronic effects .
  • DPP-4 Inhibitors (b2, d1) : Early derivatives (b2, d1) showed cytotoxicity due to reactive metabolites, but scaffold hopping eliminated off-target effects while retaining potency .
Kinase Targeting
  • FLT3-ITD Inhibitors (17, 19): Halogenated derivatives inhibit FLT3-ITD autophosphorylation in acute myeloid leukemia (AML) cells, with IC₅₀ values in the nanomolar range . The target compound’s isoquinolinone group may similarly disrupt kinase signaling .

Selectivity and Toxicity Considerations

  • Cytotoxicity Mitigation: Compounds like optimized d1 highlight the importance of replacing metabolically labile groups (e.g., pyrimidinones) with stable scaffolds to reduce toxicity .
  • Substituent Effects: Bulky substituents (e.g., trimethoxy in 6m) improve selectivity for cancer cells over normal cells, while electron-deficient groups (e.g., fluoro in 6p) enhance metabolic stability .

Biological Activity

The compound 2-amino-N-[1-[8-[2-(1-methylpyrazol-4-yl)ethynyl]-1-oxo-2-phenylisoquinolin-3-yl]ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide (commonly referred to as IPI-549) is a synthetic organic molecule with a complex structure that includes a pyrazolo-pyrimidine core. This compound has been identified for its potential pharmacological properties, particularly in the context of cancer therapy and immunology.

Chemical Structure and Properties

  • Molecular Formula : C30H24N8O2
  • Molecular Weight : 528.56 g/mol
  • CAS Number : 1693758-51-8
  • IUPAC Name : 2-amino-N-[(1S)-1-[8-[2-(1-methylpyrazol-4-yl)ethynyl]-1-oxo-2-phenylisoquinolin-3-yl]ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

The compound features multiple functional groups, including an amine, carboxamide, and various aromatic rings, which contribute to its biological activity.

Research indicates that IPI-549 functions primarily as a selective inhibitor of the PI3Kγ pathway, which plays a crucial role in cellular signaling related to growth, proliferation, and survival. By inhibiting this pathway, the compound can potentially modulate immune responses and inhibit tumor growth.

Cancer Therapy

Studies have demonstrated that IPI-549 exhibits significant anti-tumor activity. It has been shown to enhance the efficacy of other cancer treatments by modulating the tumor microenvironment and promoting anti-tumor immunity.

Immune Modulation

IPI-549's role in immune modulation is particularly noteworthy. It has been investigated for its potential to treat inflammatory diseases by inhibiting the PI3Kγ pathway in immune cells. This action can reduce inflammation and alter immune responses.

Comparative Biological Activity Table

Compound NameStructureBiological Activity
IPI-549StructurePI3Kγ inhibitor; anti-tumor
2-amino-N-(4-methylphenyl)-pyrazolo[1,5-a]pyrimidineStructureAnticancer
8-(4-methylpiperazinomethyl)-7H-pyrazolo[4,3-d]pyrimidinStructureAntitumor

Study on Anti-Cancer Activity

A study published in Cancer Research highlighted IPI-549's ability to inhibit tumor growth in mouse models of breast cancer. The results indicated that treatment with IPI-549 led to a significant reduction in tumor size compared to control groups. The study emphasized the importance of the PI3Kγ pathway in tumor progression and how its inhibition can lead to improved outcomes in cancer therapy.

Immunological Studies

In another investigation published in Nature Immunology, researchers explored the effects of IPI-549 on immune cell populations within tumors. The findings revealed that IPI-549 treatment resulted in an increased presence of cytotoxic T cells and a decrease in regulatory T cells within the tumor microenvironment, suggesting a shift towards a more favorable immune response against tumors.

Inflammatory Disease Research

Recent clinical trials have assessed IPI-549's efficacy in treating autoimmune diseases. Preliminary results indicate that patients receiving IPI-549 showed reduced markers of inflammation and improved clinical symptoms compared to placebo groups.

Q & A

Basic: What are the key synthetic routes for preparing this compound?

Methodological Answer:
The synthesis involves multi-step reactions focusing on constructing the pyrazolo[1,5-a]pyrimidine core and subsequent functionalization. Key steps include:

  • Core formation : Cyclization of precursors such as enaminones or α-chloroacetamides under reflux conditions in solvents like acetonitrile or dichloromethane .
  • Functionalization : Introduction of substituents via nucleophilic substitution or coupling reactions (e.g., Sonogashira coupling for ethynyl groups) .
  • Purification : Recrystallization from solvents like ethanol or acetonitrile to isolate the final product .

Basic: How is this compound structurally characterized?

Methodological Answer:
Characterization relies on a combination of analytical techniques:

  • IR spectroscopy : Identifies functional groups (e.g., amide C=O stretches at ~1650–1700 cm⁻¹) .
  • NMR spectroscopy :
    • ¹H NMR : Assigns protons in the pyrazolo[1,5-a]pyrimidine ring (δ 6.5–8.5 ppm) and ethynyl/aromatic substituents .
    • ¹³C NMR : Confirms quaternary carbons in the isoquinoline and pyrazole rings .
  • Mass spectrometry : Validates molecular weight (C₃₀H₂₄N₈O₂, exact mass 552.20) and fragmentation patterns .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:
Optimization strategies include:

  • Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent polarity, catalyst loading) to identify critical factors. For example, flow-chemistry setups enable precise control over reaction kinetics and scalability .
  • Solvent screening : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while reducing steric hindrance in coupling reactions .
  • Catalyst selection : Palladium-based catalysts improve efficiency in ethynyl group incorporation .

Advanced: How to resolve contradictions in spectral data between batches or analogs?

Methodological Answer:
Discrepancies often arise from:

  • Regioisomerism : Confirm substitution patterns using 2D NMR (e.g., NOESY for spatial proximity) .
  • Crystallinity differences : Compare XRD data with known analogs to rule out polymorphic variations .
  • Impurity profiling : Use HPLC-MS to detect byproducts (e.g., dehalogenated intermediates) and adjust purification protocols .

Advanced: What computational methods support structure-activity relationship (SAR) studies?

Methodological Answer:

  • Docking simulations : Map interactions between the compound’s carboxamide group and target binding pockets (e.g., kinase domains) .
  • DFT calculations : Predict electronic effects of substituents (e.g., electron-withdrawing ethynyl groups) on reactivity .
  • ADMET prediction : Assess pharmacokinetic properties (e.g., logP for membrane permeability) using tools like SwissADME .

Basic: What solvents and reaction conditions are critical for stability during synthesis?

Methodological Answer:

  • Solvent stability : Avoid protic solvents (e.g., water) to prevent hydrolysis of the carboxamide group. Use anhydrous acetonitrile or dichloromethane .
  • Temperature control : Maintain reflux temperatures (70–100°C) to avoid decomposition of the pyrazolo[1,5-a]pyrimidine core .
  • Inert atmosphere : Conduct reactions under nitrogen/argon to protect air-sensitive intermediates (e.g., ethynyl groups) .

Advanced: How to validate biological activity while minimizing off-target effects?

Methodological Answer:

  • Selectivity assays : Compare IC₅₀ values against related kinases/enzymes (e.g., EGFR vs. VEGFR) to confirm target specificity .
  • Metabolite profiling : Use LC-MS to identify degradation products in vitro and adjust substituents (e.g., methyl groups) to enhance metabolic stability .
  • Cellular uptake studies : Fluorescent tagging (e.g., BODIPY derivatives) quantifies intracellular accumulation .

Basic: What are the critical purity thresholds for in vitro assays?

Methodological Answer:

  • HPLC purity : ≥95% (monitored at 254 nm) to exclude cytotoxic impurities .
  • Elemental analysis : Carbon/nitrogen content within ±0.4% of theoretical values .
  • Residual solvents : Adhere to ICH guidelines (e.g., <500 ppm for acetonitrile) .

Advanced: How to address low solubility in aqueous buffers for biological testing?

Methodological Answer:

  • Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without denaturing proteins .
  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) for improved hydrophilicity .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to bypass solubility limitations .

Advanced: What strategies mitigate batch-to-batch variability in pharmacological studies?

Methodological Answer:

  • Standardized protocols : Document reaction times, quenching methods, and drying conditions rigorously .
  • QC checkpoints : Implement in-process controls (e.g., TLC for intermediate purity) .
  • Collaborative validation : Cross-verify data with independent labs using identical reference standards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.